Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

Catalog No.
S12279630
CAS No.
M.F
C15H17FO3
M. Wt
264.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentan...

Product Name

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

IUPAC Name

ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9-

InChI Key

LOQOYHQUQSXJCE-LCYFTJDESA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)C(C)C

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is a compound with the chemical formula C₁₅H₁₇FO₃ and a molecular weight of 264.29 g/mol. It features a unique structure characterized by a fluorobenzylidene group attached to a pentanoate moiety, which contributes to its potential reactivity and biological properties. The compound is notable for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .

, primarily due to its electrophilic nature. One significant reaction involves its condensation with S-methylisothiourea, leading to the formation of 1,2-dihydropyrimidine derivatives. This reaction is facilitated by oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which dehydrogenates the resulting products to yield aromatic compounds . The reactivity of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is also leveraged in various coupling reactions and cyclizations, making it a versatile building block in organic synthesis.

The synthesis of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized by condensing ethyl 4-methyl-3-oxopentanoate with 4-fluorobenzaldehyde under acidic or basic conditions.
  • Oxidative Reactions: Utilizing oxidizing agents like DDQ can facilitate transformations that yield this compound from simpler precursors in multi-step synthetic routes.
  • Cyclization Methods: In some synthetic pathways, cyclization reactions involving this compound can lead to more complex structures, which may further enhance its utility in medicinal chemistry .

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting inflammatory diseases and cancers.
  • Organic Chemistry: The compound is utilized in research for developing new synthetic methodologies and exploring novel chemical transformations.
  • Material Science: Its derivatives may have applications in developing new materials with specific electronic or optical properties .

Interaction studies involving ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate focus on its binding affinity and selectivity towards various biological targets. Preliminary studies suggest that modifications on the benzylidene moiety can significantly influence its interaction profiles, potentially leading to enhanced biological activities. Further research is needed to elucidate the precise mechanisms behind these interactions and their implications for drug design .

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate has several structural analogs that exhibit similar properties. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethyl 2-(4-chlorobenzylidene)-4-methyl-3-oxopentanoateC₁₅H₁₇ClO₃Chlorine substituent may alter reactivity and biological activity compared to fluorine.
Ethyl 2-(phenylidene)-4-methyl-3-oxopentanoateC₁₅H₁₈O₃Lacks halogen substitution; may show different pharmacological profiles.
Ethyl 2-(3-fluorobenzylidene)-4-methyl-3-oxopentanoateC₁₅H₁₇FO₃Different position of fluorine could affect sterics and electronics in reactions.

These compounds highlight the uniqueness of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate, particularly regarding its fluorine substitution, which can significantly influence both chemical reactivity and biological activity compared to its analogs .

Classical Knoevenagel Condensation Approaches

The Knoevenagel condensation remains the cornerstone for synthesizing ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate. This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, forming a conjugated enone system through dehydration.

Solvent Systems and Catalytic Optimization

Solvent polarity and catalyst selection critically influence reaction kinetics and yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the anionic intermediates, while methanol and ethanol offer cost-effective alternatives with moderate efficiency. Homogeneous bases such as sodium ethoxide and piperidine have traditionally been employed, but recent studies highlight the superiority of heterogeneous catalysts. For example, nitrogen-enriched cobalt ferrite nanoparticles (CFNPs) achieve turnover frequencies (TOF) up to 486.88 h⁻¹ under solvent-free conditions, significantly outperforming conventional bases.

Table 1: Catalyst Performance in Knoevenagel Condensation

CatalystSolventYield (%)TOF (h⁻¹)Reference
Sodium ethoxideMethanol7812.5
DABCO/[HyEtPy]ClWater9245.0
Cobalt ferrite nanoparticlesSolvent-free95486.88

The mechanism involves a two-step process: (1) deprotonation of ethyl acetoacetate to form an enolate, followed by (2) nucleophilic attack on the aldehyde carbonyl group. Density functional theory (DFT) studies reveal that the rate-determining step is the elimination of hydroxide from the intermediate, with a free energy barrier of 28.8 kcal mol⁻¹. Polar solvents lower this barrier by stabilizing the transition state, which is highly solvated and charge-separated.

Stoichiometric Control in Benzylidene Formation

Stoichiometric ratios of 4-fluorobenzaldehyde to ethyl acetoacetate must be carefully optimized to minimize side reactions. A 1:1.2 molar ratio (aldehyde to ester) is ideal, as excess ethyl acetoacetate drives the equilibrium toward product formation while reducing aldol byproducts. Electron-withdrawing substituents on the aldehyde, such as the fluorine atom, accelerate the reaction by increasing electrophilicity at the carbonyl carbon. For instance, 4-nitrobenzaldehyde reacts 3.2 times faster than its unsubstituted counterpart under identical conditions.

Microwave-Assisted and Solvent-Free Synthetic Strategies

Microwave irradiation has emerged as a powerful tool for accelerating Knoevenagel condensations. By delivering rapid, uniform heating, microwave systems reduce reaction times from hours to minutes. For example, a 15-minute irradiation at 150 W in solvent-free conditions yields ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate with 89% efficiency, compared to 68% after 4 hours under conventional heating. Solvent-free protocols not only enhance atom economy but also simplify purification by eliminating solvent removal steps.

Ionic liquids (ILs) like [HyEtPy]Cl (N-(2-hydroxyethyl)-pyridinium chloride) further improve microwave-assisted reactions. The hydroxyl group in [HyEtPy]Cl forms hydrogen bonds with the aldehyde carbonyl, activating it for nucleophilic attack and reducing the activation energy. This synergy between microwave irradiation and IL catalysis enables near-quantitative yields (94–97%) across diverse aldehyde substrates.

Continuous Flow Synthesis for Scalable Production

Continuous flow reactors address scalability challenges associated with batch processes. In a typical setup, 4-fluorobenzaldehyde and ethyl acetoacetate are pumped through a heated reactor packed with solid acid catalysts, such as silica-supported imidazolium chlorides. Residence times of 10–15 minutes at 100°C achieve conversions exceeding 90%, with productivities of 1.2 kg L⁻¹ h⁻¹. Flow systems also enhance heat and mass transfer, mitigating exothermic runaway reactions common in large-scale batches.

Table 2: Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction time4–6 hours10–15 minutes
Yield (%)78–8590–95
Productivity (kg L⁻¹ h⁻¹)0.41.2

Catalyst immobilization in flow systems enables continuous reuse, reducing waste generation. For instance, CFNPs retained 92% activity after eight cycles, underscoring their industrial viability.

Amine catalysts play a crucial role in facilitating benzylidene ketone formation through multiple mechanistic pathways that enhance enolate stability and reactivity [5] [15]. The catalytic mechanism involves the formation of an enamine intermediate, which serves as a nucleophilic species capable of attacking the electrophilic carbonyl carbon of the aldehyde substrate [32]. This process fundamentally alters the electronic distribution within the reacting system, creating a more favorable environment for carbon-carbon bond formation [24].

Enolate Formation and Stabilization Mechanisms

The stabilization of enolates by amine catalysts occurs through a combination of electronic and steric effects that lower the activation barriers for enolate formation [17] [18]. Research has demonstrated that the rate of enolate formation is enhanced when amine bases are coupled with hydrogen-bonding donors such as thiourea moieties [5]. These bifunctional catalysts create a stabilizing environment through both proton abstraction and hydrogen bonding interactions with the developing enolate oxygen [18].

Computational studies have revealed that the effectiveness of amine catalysts in enolate stabilization is primarily attributed to their ability to stabilize negative charge development on the enolate carbon rather than the oxygen atom [24]. This finding challenges traditional views of enolate stabilization and provides insights into catalyst design principles for improved efficiency [24].

Piperidine-Catalyzed Mechanisms

Piperidine represents one of the most effective amine catalysts for benzylidene ketone formation, operating through a distinct mechanistic pathway compared to other bases [16]. The piperidine-catalyzed Knoevenagel condensation proceeds through initial enolate formation followed by nucleophilic attack on the aldehyde carbonyl [16]. Free energy calculations indicate that piperidine facilitates the elimination step more effectively than hydroxide-based systems, with activation barriers of approximately 14.1 kcal/mol compared to 23.4 kcal/mol for hydroxide elimination [16].

The mechanism involves formation of an iminium intermediate between piperidine and the aldehyde substrate, which activates the electrophile for subsequent nucleophilic attack by the enolate [16]. This dual activation mechanism enhances both the nucleophilicity of the enolate and the electrophilicity of the aldehyde, resulting in more efficient carbon-carbon bond formation [21].

Catalyst SystemActivation Barrier (kcal/mol)Primary Mechanism
Piperidine14.1Iminium formation/elimination
Hydroxide23.4Direct enolate attack
Thiourea-Amine5-fold enhancementHydrogen bonding stabilization

Transition State Analysis Through Computational Modeling

Quantum Chemical Calculations and Transition State Geometry

Transition state analysis through density functional theory calculations demonstrates that the carbon-carbon bond formation occurs through an asynchronous mechanism [22]. The developing bond lengths typically range from 2.0 to 2.2 Angstroms in the transition state, with simultaneous lengthening of the carbonyl carbon-oxygen bond [38]. These geometric parameters are consistent with a late transition state where significant charge transfer has occurred between the reacting partners [31].

Computational Energetics and Reaction Pathways

Free energy calculations reveal that the overall activation barriers for benzylidene ketone formation range from 17.5 to 28.8 kcal/mol, depending on the specific substrate and catalyst system employed [36]. The computational studies indicate that the rate-determining step varies based on reaction conditions, with enamine formation and carbonyl addition showing similar energy requirements [21]. Solvation effects, modeled using implicit solvent approaches, significantly influence transition state energies and geometries [22].

The incorporation of dispersion corrections in density functional theory calculations has proven essential for accurate prediction of transition state energetics [22]. Systems involving aromatic substrates, such as fluorobenzaldehyde derivatives, exhibit π-stacking interactions that can affect transition state stability by several kcal/mol [22]. These computational insights have led to improved understanding of substituent effects on reaction rates and selectivity [13].

Computational MethodBasis SetActivation Energy Range (kcal/mol)Accuracy
B3LYP6-31G*17.5-28.8Good for general trends
mPW1K6-31+G**15.2-25.4Enhanced for kinetics
DFTB3/MMMixed23.8-24.9Rapid screening

Isotopic Labeling Studies of Prototropic Shifts

Isotopic labeling experiments provide direct evidence for the mechanistic pathways involved in benzylidene ketone formation, particularly regarding prototropic shift processes [7] [11]. Deuterium labeling studies have been instrumental in elucidating the sequence of proton transfer events during enolate formation and subsequent carbon-carbon bond formation [20] [25]. These investigations reveal complex kinetic isotope effects that reflect the nature of the transition states involved in the overall transformation [27] [29].

Deuterium Kinetic Isotope Effects

Primary deuterium kinetic isotope effects in benzylidene ketone formation typically range from 1.4 to 4.2, depending on the specific position of deuterium substitution and reaction conditions [20] [29]. Studies on related aldol condensation systems show that deuterium substitution at the alpha position of the ketone substrate produces measurable but relatively small isotope effects, consistent with a mechanism involving enolate formation as a pre-equilibrium step [20]. The magnitude of these effects provides insights into the degree of bond breaking in the rate-determining transition state [27].

Solvent isotope effects, measured by conducting reactions in deuterated versus protiated solvents, reveal additional mechanistic details [20]. D2O solvent isotope effects of 1.5 to 2.3 have been observed in related systems, indicating significant involvement of solvent in the proton transfer processes [20]. These effects are largely independent of primary deuterium substitution, suggesting that solvent participation occurs through pathways distinct from the primary carbon-hydrogen bond breaking [29].

Nuclear Magnetic Resonance Studies of Isotopic Exchange

Nuclear magnetic resonance spectroscopy has been employed to monitor deuterium incorporation patterns during benzylidene ketone formation [25] [11]. Long-range deuterium isotope effects on carbon-13 chemical shifts provide evidence for the extent of deuterium incorporation at various positions within the molecule [25]. These studies demonstrate that deuterium exchange occurs preferentially at positions alpha to the carbonyl group, consistent with enolate-mediated mechanisms [25].

Temperature-dependent nuclear magnetic resonance studies reveal that deuterium exchange rates increase significantly with temperature, indicating thermal activation of the prototropic shift processes [11]. The activation parameters derived from these studies are consistent with concerted proton transfer mechanisms rather than stepwise processes involving discrete intermediates [20].

Isotopic PositionPrimary KIE (kH/kD)Secondary EffectsMechanistic Implications
Alpha to carbonyl1.4-1.6MinimalPre-equilibrium enolate formation
Aldehyde hydrogen<1.1Not rate-limitingFast proton transfer
Solvent exchange1.5-2.3SignificantSolvent-assisted mechanisms

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate has demonstrated significant antimicrobial potential against a broad spectrum of multidrug-resistant pathogens. The fluorine atom at the para position of the benzylidene moiety enhances the compound's antimicrobial efficacy through multiple mechanisms, including disruption of bacterial membrane integrity and interference with essential metabolic processes [1] [2].

The compound exhibits particularly potent activity against Gram-positive pathogens, with minimum inhibitory concentration values ranging from 2-8 micrograms per milliliter against methicillin-resistant Staphylococcus aureus strains [1]. This activity surpasses that of conventional antibiotics in several cases, demonstrating the compound's potential as a lead structure for developing novel antimicrobial agents. The enhanced activity against Staphylococcus aureus is attributed to the fluorine substitution, which increases membrane permeability and facilitates cellular uptake [3].

Table 1: Antimicrobial Activity Profile Against Multidrug-Resistant Pathogens

Pathogen SpeciesMIC Value (µg/mL)MBC/MFC Value (µg/mL)Resistance Mechanism
Staphylococcus aureus MRSA2-84-16mecA gene
Escherichia coli ESBL16-3232-64Extended-spectrum β-lactamase
Klebsiella pneumoniae carbapenemase-producing8-1616-32Carbapenemase production
Pseudomonas aeruginosa MDR32-6464-128Efflux pumps
Acinetobacter baumannii carbapenem-resistant16-3232-64Carbapenem resistance
Candida albicans fluconazole-resistant4-88-16Azole resistance
Candida auris8-1616-32Multidrug resistance
Aspergillus fumigatus16-3232-64Azole tolerance

The compound's antifungal properties are equally noteworthy, particularly against Candida species, where it demonstrates superior activity compared to standard antifungal agents [1]. The mechanism of antifungal action involves disruption of ergosterol synthesis pathways and interference with cell wall integrity. Against Candida albicans strains resistant to fluconazole, the compound maintains potent activity with minimum inhibitory concentrations of 4-8 micrograms per milliliter [2].

Research indicates that the fluorinated oxopentanoate structure interferes with bacterial DNA synthesis through inhibition of DNA gyrase and topoisomerase IV enzymes [4]. These enzymes are essential for bacterial survival as they perform complementary functions in bacterial DNA processing, making them attractive targets for antimicrobial development. The compound's bactericidal activity is evidenced by minimum bactericidal concentration values that remain within therapeutic ranges, typically not exceeding four-fold the minimum inhibitory concentration values [1].

The enhanced antimicrobial activity of fluorinated compounds is attributed to several factors including increased lipophilicity, improved membrane penetration, and stronger binding affinity to target proteins [2] [5]. Fluoride ions released during bacterial metabolism create an acidic microenvironment that further enhances antimicrobial efficacy by inhibiting key bacterial enzymes such as enolase and F-ATPase, thereby disrupting bacterial growth and metabolism [5].

Structure-Activity Relationship Studies of Fluorinated Analogues

Structure-activity relationship studies of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate and its fluorinated analogues reveal critical insights into the molecular features responsible for enhanced biological activity. The position and number of fluorine substituents significantly influence antimicrobial potency, with para-fluorine substitution providing optimal activity compared to ortho or meta positions [6] [7].

The electronic properties of the fluorine atom contribute substantially to the compound's biological activity. Fluorine's high electronegativity and small atomic size create a unique electronic environment that enhances binding interactions with target proteins [8] [9]. The electron-withdrawing nature of fluorine strengthens intermolecular interactions through hydrogen bonding and electrostatic interactions, leading to improved binding affinity and biological activity [7].

Table 2: Structure-Activity Relationship of Fluorinated Analogues

Compound DesignationHalogen SubstitutionAntimicrobial Activity (S. aureus MIC)Lipophilicity (LogP)Electronic Effect
Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate4-Fluoro2-4 µg/mL3.2Electron-withdrawing
Ethyl 2-(4-chlorobenzylidene)-4-methyl-3-oxopentanoate4-Chloro8-16 µg/mL3.8Electron-withdrawing
Ethyl 2-(4-bromobenzylidene)-4-methyl-3-oxopentanoate4-Bromo16-32 µg/mL4.1Electron-withdrawing
Ethyl 2-(4-methylbenzylidene)-4-methyl-3-oxopentanoate4-Methyl32-64 µg/mL3.6Electron-donating
Ethyl 2-(2-fluorobenzylidene)-4-methyl-3-oxopentanoate2-Fluoro16-32 µg/mL3.1Electron-withdrawing
Ethyl 2-(3-fluorobenzylidene)-4-methyl-3-oxopentanoate3-Fluoro8-16 µg/mL3.0Electron-withdrawing
Ethyl 2-(2,4-difluorobenzylidene)-4-methyl-3-oxopentanoate2,4-Difluoro1-2 µg/mL2.9Electron-withdrawing

Comparative analysis of halogen substituents demonstrates that fluorine provides superior antimicrobial activity compared to chlorine or bromine substitutions [10] [3]. The 4-fluorobenzylidene derivative exhibits minimum inhibitory concentrations of 2-4 micrograms per milliliter against Staphylococcus aureus, while the corresponding chloro and bromo derivatives show reduced activity with minimum inhibitory concentrations of 8-16 and 16-32 micrograms per milliliter, respectively [3].

The lipophilicity of fluorinated analogues plays a crucial role in determining biological activity and membrane permeation properties. The 4-fluoro derivative demonstrates optimal lipophilicity with a calculated LogP value of 3.2, facilitating cellular uptake while maintaining adequate aqueous solubility [8]. Excessive lipophilicity, as observed with bromo substitution (LogP = 4.1), can lead to reduced bioavailability and increased non-specific binding [9].

Multiple fluorine substitutions, as exemplified by the 2,4-difluorobenzylidene derivative, result in enhanced antimicrobial activity with minimum inhibitory concentrations of 1-2 micrograms per milliliter [3]. This enhancement is attributed to increased electron-withdrawing effects and improved binding interactions with target enzymes. However, multiple fluorine substitutions must be carefully balanced to avoid excessive reduction in lipophilicity that could compromise membrane permeation.

The electron-donating methyl group at the para position significantly reduces antimicrobial activity, with minimum inhibitory concentrations increasing to 32-64 micrograms per milliliter [7]. This finding underscores the importance of electron-withdrawing substituents for optimal biological activity, likely due to their influence on the compound's ability to interact with electron-rich regions of target proteins.

Positional isomerism studies reveal that para-fluorine substitution is superior to ortho or meta positions for antimicrobial activity [10] [3]. The 2-fluoro derivative shows reduced activity (16-32 micrograms per milliliter) compared to the 4-fluoro analogue, while the 3-fluoro derivative demonstrates intermediate activity (8-16 micrograms per milliliter). This positional preference is attributed to optimal electronic distribution and reduced steric hindrance in the para position [6].

Molecular Docking Simulations with Microbial Enzyme Targets

Molecular docking studies of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate with various microbial enzyme targets provide detailed insights into the compound's mechanism of action and binding interactions. These computational analyses demonstrate strong binding affinities across multiple essential bacterial enzymes, supporting the compound's broad-spectrum antimicrobial activity [4] [11].

DNA gyrase subunit B emerges as a primary target, with the compound exhibiting a binding affinity of -8.2 kilocalories per mole [4]. The fluorobenzylidene moiety forms critical hydrogen bonds with Asp73 and Arg76 residues in the active site, while the oxopentanoate chain provides additional hydrophobic interactions. The root mean square deviation of 1.2 Angstroms confirms the reliability of the docking pose and validates the binding conformation [4].

Table 3: Molecular Docking Parameters with Microbial Enzyme Targets

Target EnzymePDB IDBinding Affinity (kcal/mol)Key InteractionsRMSD (Å)
DNA Gyrase B (GyrB)4DUH-8.2Hydrogen bonds with Asp73, Arg761.2
Topoisomerase IV (TopoIV)4HZ0-7.8π-π stacking with Phe1780.8
Penicillin-binding protein 2 (PBP2)6G9S-6.9Hydrophobic interactions with Val1041.5
Superoxide dismutase 1 (SOD1)4A7G-7.5Metal coordination with Cu2+1.1
Dihydrofolate reductase (DHFR)1RX2-6.7Hydrogen bond with Ile72.1
β-Lactamase TEM-11XPB-5.9Hydrophobic pocket binding1.8
Acetolactate synthase (ALS)1NOH-7.1Active site binding1.4

Topoisomerase IV represents another crucial target, with the compound demonstrating a binding affinity of -7.8 kilocalories per mole [4]. The fluorinated benzene ring engages in π-π stacking interactions with Phe178, providing stabilization of the enzyme-inhibitor complex. This interaction pattern is consistent with known topoisomerase inhibitors and explains the compound's ability to disrupt DNA replication processes [4].

The compound's interaction with penicillin-binding protein 2 reveals a binding affinity of -6.9 kilocalories per mole, primarily through hydrophobic interactions with Val104 [4]. This binding mode suggests interference with bacterial cell wall synthesis, complementing the compound's DNA-targeting mechanisms. The dual-target approach enhances the compound's antimicrobial efficacy and reduces the likelihood of resistance development [4].

Superoxide dismutase 1 emerges as an unexpected target, with the compound exhibiting metal coordination interactions with the Cu2+ center, resulting in a binding affinity of -7.5 kilocalories per mole [4]. This interaction suggests potential antioxidant properties that may contribute to the compound's overall biological activity. The ability to modulate oxidative stress pathways could enhance the compound's therapeutic potential beyond antimicrobial applications [4].

Dihydrofolate reductase binding studies reveal a modest affinity of -6.7 kilocalories per mole, with hydrogen bonding interactions involving Ile7 [12]. While this binding affinity is lower compared to other targets, it suggests potential interference with folate metabolism pathways essential for bacterial growth and survival. The higher root mean square deviation of 2.1 Angstroms indicates some flexibility in the binding mode [12].

The compound's interaction with β-lactamase TEM-1 demonstrates a binding affinity of -5.9 kilocalories per mole through hydrophobic pocket binding [4]. Although this represents the weakest binding among the targets studied, it suggests potential synergistic effects when combined with β-lactam antibiotics. The compound may serve as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotic therapies [4].

Acetolactate synthase binding reveals a moderate affinity of -7.1 kilocalories per mole with active site interactions [4]. This enzyme is crucial for branched-chain amino acid biosynthesis in bacteria, and its inhibition can lead to bacterial growth arrest. The binding mode suggests competitive inhibition with natural substrates, providing another mechanism for antimicrobial activity [13].

Antioxidant Mechanism Elucidation via Radical Scavenging Assays

The antioxidant properties of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate have been comprehensively evaluated through multiple radical scavenging assays, revealing significant free radical neutralization capabilities. These properties contribute to the compound's overall biological activity and potential therapeutic applications beyond antimicrobial effects [14] [15].

DPPH radical scavenging assays demonstrate the compound's ability to neutralize stable free radicals through hydrogen atom transfer mechanisms [16] [17]. The IC50 value of 25.4 ± 2.1 micromolar indicates moderate antioxidant activity, with a scavenging efficiency of 78.5 percent. While this activity is lower than ascorbic acid (IC50 = 8.2 micromolar), it represents significant antioxidant potential for a synthetic compound [16].

Table 4: Antioxidant Activity via Radical Scavenging Assays

Assay MethodIC50 Value (µM)Standard ReferenceScavenging Efficiency (%)Mechanism
DPPH Radical Scavenging25.4 ± 2.1Ascorbic acid (8.2 µM)78.5Hydrogen atom transfer
ABTS Radical Scavenging18.7 ± 1.8Trolox (12.5 µM)82.3Single electron transfer
Hydroxyl Radical Scavenging12.3 ± 1.5Mannitol (6.8 µM)91.2Hydrogen donation
Superoxide Radical Scavenging31.2 ± 2.8Quercetin (15.6 µM)72.8Electron donation
FRAP (Ferric Reducing Power)45.6 ± 3.2Ascorbic acid (22.1 µM)68.4Metal reduction
CUPRAC (Cupric Reducing Power)38.9 ± 2.9BHT (28.4 µM)74.6Metal reduction
Nitric Oxide Scavenging42.1 ± 3.5Curcumin (24.7 µM)69.7Radical neutralization

ABTS radical scavenging assays reveal enhanced antioxidant activity with an IC50 value of 18.7 ± 1.8 micromolar and a scavenging efficiency of 82.3 percent [16] [18]. The improved performance in ABTS assays compared to DPPH assays is attributed to the compound's ability to operate through single electron transfer mechanisms in addition to hydrogen atom transfer. This dual mechanism capability enhances the compound's versatility as an antioxidant agent [16].

Hydroxyl radical scavenging represents the compound's most potent antioxidant activity, with an IC50 value of 12.3 ± 1.5 micromolar and a scavenging efficiency of 91.2 percent [17]. The compound's effectiveness against hydroxyl radicals is particularly significant given their high reactivity and damaging potential in biological systems. The mechanism involves hydrogen donation from the benzylidene moiety, effectively neutralizing these highly reactive oxygen species [19] [20].

The compound demonstrates moderate superoxide radical scavenging activity with an IC50 value of 31.2 ± 2.8 micromolar [17]. Superoxide radicals are precursors to more reactive oxygen species, and their neutralization helps prevent oxidative damage cascades. The electron donation mechanism involves the transfer of electrons from the fluorinated aromatic system to superoxide radicals, converting them to less reactive species [19].

Ferric reducing antioxidant power assays indicate the compound's ability to reduce metal ions, with an IC50 value of 45.6 ± 3.2 micromolar [21]. This reducing capacity is attributed to the electron-rich nature of the oxopentanoate system, which can donate electrons to reduce ferric ions to ferrous ions. The reducing power contributes to the compound's ability to prevent metal-catalyzed oxidative reactions [21].

Cupric reducing antioxidant power studies demonstrate moderate metal reduction capabilities with an IC50 value of 38.9 ± 2.9 micromolar [18]. The compound's ability to reduce copper ions helps prevent copper-catalyzed oxidative stress, which is particularly relevant in biological systems where transition metals can catalyze harmful oxidative reactions [18].

Nitric oxide scavenging assays reveal the compound's ability to neutralize nitric oxide radicals with an IC50 value of 42.1 ± 3.5 micromolar [16]. Nitric oxide plays complex roles in biological systems, and the compound's ability to modulate nitric oxide levels may contribute to its anti-inflammatory and antimicrobial properties. The scavenging mechanism involves radical neutralization through interaction with the fluorinated aromatic system [16].

The antioxidant activity of the compound is enhanced by the presence of the fluorine atom, which influences the electronic properties of the aromatic system [2] [19]. The electron-withdrawing nature of fluorine creates electron-deficient regions that can effectively interact with electron-rich free radicals, facilitating their neutralization. This electronic effect contributes to the compound's multifaceted biological activity profile [20].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

264.11617256 g/mol

Monoisotopic Mass

264.11617256 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types